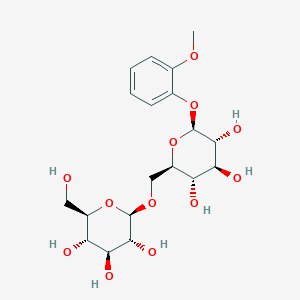

Guaiacol-b-D-gentiobioside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Guaiacol-b-D-gentiobioside is a chemical compound known for its presence in certain natural products and its potential applications in various fields It is a glycoside derivative of guaiacol, which is a phenolic compound commonly found in wood smoke and certain plants

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Guaiacol-b-D-gentiobioside typically involves the glycosylation of guaiacol with gentiobiose. This reaction can be carried out using various glycosyl donors and catalysts. One common method involves the use of a glycosyl donor such as gentiobiose peracetate and a catalyst like trifluoromethanesulfonic acid (TfOH) to facilitate the glycosylation reaction. The reaction is usually conducted in an anhydrous solvent such as dichloromethane at low temperatures to ensure high selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve enzymatic glycosylation processes, where enzymes such as glycosyltransferases are used to catalyze the transfer of gentiobiose to guaiacol. This method is advantageous due to its high specificity and environmentally friendly nature. Additionally, large-scale production may utilize bioreactors to optimize reaction conditions and increase yield.

Análisis De Reacciones Químicas

Types of Reactions

Guaiacol-b-D-gentiobioside can undergo various chemical reactions, including:

Oxidation: The phenolic group in guaiacol can be oxidized to form quinones.

Reduction: The compound can be reduced to form guaiacol derivatives with altered functional groups.

Substitution: The hydroxyl group in guaiacol can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Reduced guaiacol derivatives.

Substitution: Alkylated or acylated guaiacol derivatives.

Aplicaciones Científicas De Investigación

Guaiacol-b-D-gentiobioside has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying glycosylation reactions and the behavior of glycosides.

Biology: Investigated for its potential antioxidant and antimicrobial properties.

Mecanismo De Acción

The mechanism of action of Guaiacol-b-D-gentiobioside involves its interaction with various molecular targets and pathways:

Antioxidant Activity: this compound can scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative damage.

Enzyme Inhibition: It has been shown to inhibit enzymes such as glycogen synthase (GYS), which is involved in glycogen metabolism.

Signal Transduction: The compound may modulate signaling pathways related to oxidative stress and inflammation.

Comparación Con Compuestos Similares

Guaiacol-b-D-gentiobioside can be compared with other similar compounds such as:

Guaiacol: A simpler phenolic compound with similar antioxidant properties but lacking the glycoside moiety.

4-Methylguaiacol: A methylated derivative of guaiacol with distinct sensory properties.

Syringol Gentiobioside: Another glycoside derivative with similar applications in smoke taint analysis.

This compound is unique due to its specific glycoside structure, which imparts distinct chemical and biological properties compared to its simpler analogs.

Actividad Biológica

Guaiacol-β-D-gentiobioside (CAS Number 1416253-68-3) is a phenolic compound known for its diverse biological activities. This article explores its chemical properties, biological effects, and potential therapeutic applications based on recent research findings.

Guaiacol-β-D-gentiobioside has the molecular formula C19H28O12 and a molecular weight of 448.42 g/mol. The compound features a complex structure characterized by multiple hydroxyl groups, contributing to its reactivity and biological activity.

Chemical Structure:

- SMILES Notation:

COc1ccccc1O[C@@H]2O[C@H](CO[C@@H]3O[C@H](CO)[C@@H](O)[C@H](O)[C@H]3O)[C@@H](O)[C@H](O)[C@H]2O - InChI:

InChI=1S/C19H28O12/c1-27-8-4-2-3-5-9(8)29-19-17(26)15(24)13(22)11(31-19)7-28-18-16(25)14(23)12(21)10(6-20)30-18/h2-5,10-26H,6-7H2,1H3/t10-,11-,12-,13-,14+,15+,16-,17-,18-,19-/m1/s1

Biological Activities

Guaiacol-β-D-gentiobioside exhibits several biological activities, including:

-

Antioxidant Activity:

- The compound has demonstrated significant antioxidant properties, which may help mitigate oxidative stress in biological systems. This property is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

-

Anti-inflammatory Effects:

- Guaiacol derivatives are known to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to their anti-inflammatory effects. This activity suggests potential therapeutic applications in conditions like arthritis and cardiovascular diseases.

-

Antimicrobial Properties:

- Research indicates that guaiacol-based compounds possess antimicrobial activity against various pathogens, including bacteria and fungi. This characteristic could be beneficial in developing new antimicrobial agents.

Case Studies and Research Findings

Recent studies have further elucidated the biological activities of guaiacol derivatives, including guaiacol-β-D-gentiobioside:

The biological activity of guaiacol-β-D-gentiobioside can be attributed to several mechanisms:

- Scavenging Free Radicals: The presence of hydroxyl groups enables the compound to donate electrons and neutralize free radicals.

- Inhibition of Enzymatic Activity: Guaiacol derivatives inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.

Propiedades

Fórmula molecular |

C19H28O12 |

|---|---|

Peso molecular |

448.4 g/mol |

Nombre IUPAC |

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-methoxyphenoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol |

InChI |

InChI=1S/C19H28O12/c1-27-8-4-2-3-5-9(8)29-19-17(26)15(24)13(22)11(31-19)7-28-18-16(25)14(23)12(21)10(6-20)30-18/h2-5,10-26H,6-7H2,1H3/t10-,11-,12-,13-,14+,15+,16-,17-,18-,19-/m1/s1 |

Clave InChI |

CJEAIMVSKBRXEH-SKYGPZSASA-N |

SMILES isomérico |

COC1=CC=CC=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O |

SMILES canónico |

COC1=CC=CC=C1OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.